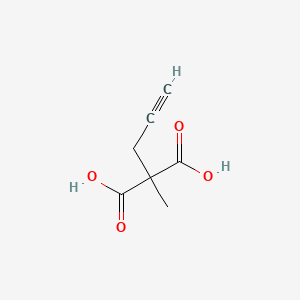
2-methyl-2-(prop-2-yn-1-yl)propanedioic acid
説明
2-methyl-2-(prop-2-yn-1-yl)propanedioic acid is an organic compound with the molecular formula C10H14O4. It is a derivative of malonic acid, where one of the hydrogen atoms on the central carbon is replaced by a 2-propynyl group. This compound is of interest due to its unique structure, which includes both an alkyne and a carboxylic acid functional group.
特性
分子式 |
C7H8O4 |
|---|---|
分子量 |
156.14 g/mol |
IUPAC名 |
2-methyl-2-prop-2-ynylpropanedioic acid |
InChI |
InChI=1S/C7H8O4/c1-3-4-7(2,5(8)9)6(10)11/h1H,4H2,2H3,(H,8,9)(H,10,11) |
InChIキー |
ITMKNKIQBKFAAM-UHFFFAOYSA-N |
正規SMILES |
CC(CC#C)(C(=O)O)C(=O)O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
2-methyl-2-(prop-2-yn-1-yl)propanedioic acid can be synthesized through various organic synthesis methods. One common method involves the alkylation of malonic acid derivatives. For instance, diethyl malonate can be reacted with propargyl bromide in the presence of a base such as sodium ethoxide to yield diethyl 2-(prop-2-yn-1-yl)malonate. This intermediate can then be hydrolyzed and decarboxylated to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
化学反応の分析
Types of Reactions
2-methyl-2-(prop-2-yn-1-yl)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The carboxylic acid groups can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Alcohols or amines in the presence of acid catalysts can be used for esterification or amidation.
Major Products
Oxidation: Produces diketones or carboxylic acids.
Reduction: Produces alkenes or alkanes.
Substitution: Produces esters or amides
科学的研究の応用
2-methyl-2-(prop-2-yn-1-yl)propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of 2-methyl-2-(prop-2-yn-1-yl)propanedioic acid involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function .
類似化合物との比較
Similar Compounds
- Diethyl 2-(prop-2-yn-1-yl)malonate
- Dimethyl 2-(prop-2-yn-1-yl)malonate
- 2-(prop-2-yn-1-yl)malonic acid
Uniqueness
2-methyl-2-(prop-2-yn-1-yl)propanedioic acid is unique due to its combination of an alkyne and a carboxylic acid functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


